

binding affinity of cis-Indatraline hydrochloride to SERT, DAT, and NET

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Compound of Interest		
Compound Name:	cis-Indatraline hydrochloride	
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An In-depth Technical Guide on the Binding Affinity of **cis-Indatraline Hydrochloride** to SERT, DAT, and NET

Introduction

cis-Indatraline hydrochloride, also known as Lu 19-005, is a potent, non-selective monoamine transporter inhibitor.[1][2] It effectively blocks the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) by binding to their respective transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][3] These transporters are integral plasma-membrane proteins that regulate neurotransmitter concentrations in the synaptic cleft, thereby terminating the signaling process.[4][5][6] The inhibition of these transporters by cis-indatraline leads to an increase in the extracellular levels of these monoamines, which underlies its significant pharmacological effects. This technical guide provides a comprehensive overview of the binding affinity of cis-indatraline hydrochloride, details the experimental protocols used for its characterization, and visualizes the relevant biological and experimental pathways.

Binding Affinity Data

The binding affinity of **cis-indatraline hydrochloride** is typically quantified by its inhibition constant (K_i) , which represents the concentration of the compound required to occupy 50% of the transporters in the presence of a competing radioligand. A lower K_i value indicates a higher binding affinity. The affinities for cis-indatraline are in the low nanomolar range, highlighting its high potency.



Table 1: Binding Affinity (Ki) of cis-Indatraline Hydrochloride for Monoamine Transporters

Transporter	Kı (nM)
Serotonin Transporter (SERT)	0.42[3]
Dopamine Transporter (DAT)	1.7[3]
Norepinephrine Transporter (NET)	5.8[3]

The data demonstrates that cis-indatraline has the highest affinity for SERT, followed by DAT, and then NET.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for monoamine transporters is predominantly conducted using competitive radioligand binding assays.[7] This technique measures the ability of an unlabeled compound (the "competitor," e.g., cis-indatraline) to displace a specific radiolabeled ligand from its target transporter.

Objective

To determine the in vitro binding affinity (K_i value) of **cis-indatraline hydrochloride** for human SERT, DAT, and NET using a competitive radioligand binding assay with membrane preparations from cells expressing the recombinant human transporters.

Materials

- Membrane Preparations: Cell membranes from HEK293 cells (or similar) stably expressing the human SERT, DAT, or NET.
- Radioligands:
 - For SERT: [3H]Citalopram or [1251]RTI-55
 - For DAT: [3H]WIN 35,428 or [1251]RTI-55
 - For NET: [3H]Nisoxetine or [1251]RTI-55



- Test Compound: cis-Indatraline hydrochloride
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
- Non-specific Binding Control: A high concentration of a known non-radioactive inhibitor (e.g., 10 μM Fluoxetine for SERT, 10 μM GBR 12909 for DAT, 10 μM Desipramine for NET).
- Equipment: 96-well microplates, scintillation counter (for ³H) or gamma counter (for ¹²⁵I), cell harvester with glass fiber filters (e.g., GF/C), incubation shaker.

Procedure

- Membrane Preparation: Frozen cell membrane aliquots are thawed on ice and homogenized in cold assay buffer. Protein concentration is determined using a standard method like the BCA assay.[8] The membranes are then diluted to a final concentration that provides an adequate signal-to-noise ratio (typically 5-20 µg of protein per well).[8]
- Assay Setup: The assay is performed in 96-well plates with a final volume of 250 μL per well.
 [8]
 - Total Binding: Wells contain the membrane preparation, a fixed concentration of the radioligand (typically at or near its K_e value), and assay buffer.
 - Non-specific Binding: Wells contain the membrane preparation, the radioligand, and a saturating concentration of a non-labeled inhibitor to block all specific binding.
 - Competitive Binding: Wells contain the membrane preparation, the radioligand, and varying concentrations of cis-indatraline hydrochloride (typically a 10-point concentration curve over a five-log unit range).[7]
- Incubation: The plates are incubated for 60-120 minutes at a specific temperature (e.g., 25°C or 30°C) with gentle agitation to allow the binding to reach equilibrium.[8]
- Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membranebound radioligand from the unbound radioligand in the solution.[7]



- Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Quantification: The radioactivity trapped on the filters is measured. For tritium ([³H]), filters are placed in scintillation vials with scintillation cocktail and counted. For iodine-125 ([¹2⁵I]), the filters are counted directly in a gamma counter.
- Data Analysis:
 - Specific binding is calculated by subtracting the non-specific binding from the total binding.
 - The data from the competition assay is plotted as the percentage of specific binding versus the log concentration of cis-indatraline.
 - A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of cis-indatraline that inhibits 50% of the specific radioligand binding).
 - The IC₅₀ is converted to the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where [L] is the concentration of the radioligand and K_e is its dissociation constant.[8]

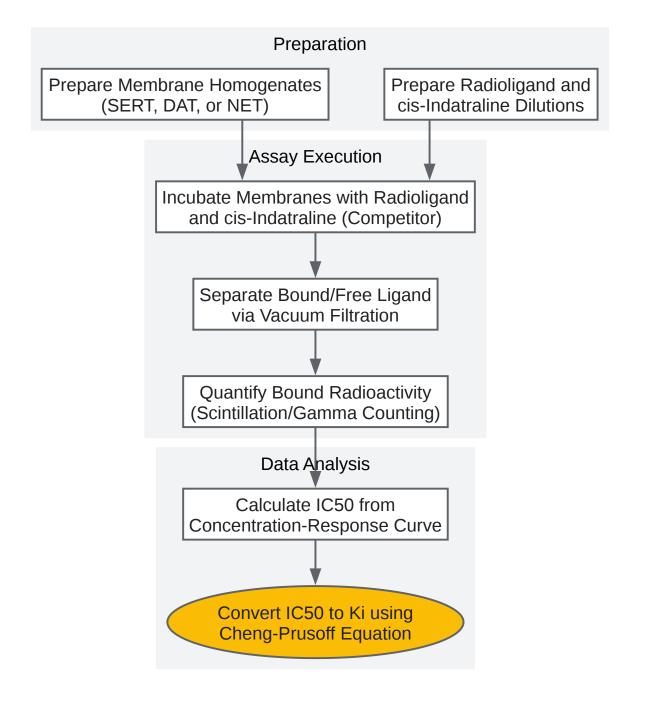
Visualizations: Workflows and Signaling Pathways

Diagrams created using the Graphviz DOT language provide a clear visual representation of complex processes.

Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the binding affinity of cis-indatraline.





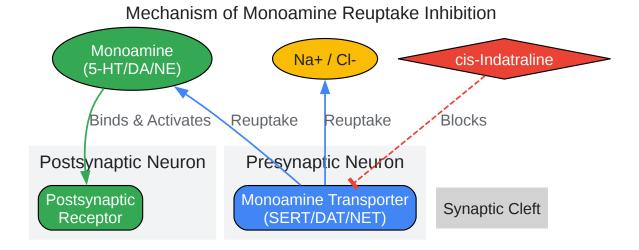
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Workflow for Competitive Radioligand Binding Assay.

Monoamine Reuptake and Inhibition Pathway

Monoamine transporters terminate neurotransmission by clearing neurotransmitters from the synaptic cleft. cis-Indatraline acts by blocking this reuptake mechanism.





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Inhibition of Monoamine Reuptake by cis-Indatraline.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indatraline hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 4. Monoamine transporter Wikipedia [en.wikipedia.org]
- 5. Overview of Monoamine Transporters PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]







- 8. giffordbioscience.com [giffordbioscience.com]
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